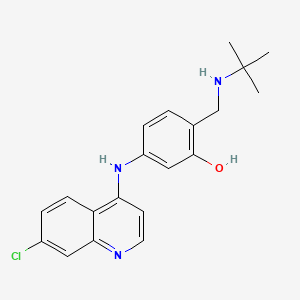

N-tert-butyl isoquine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H22ClN3O |

|---|---|

Peso molecular |

355.9 g/mol |

Nombre IUPAC |

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol |

InChI |

InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24) |

Clave InChI |

ZVMMVSSEAMUNGI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |

Sinónimos |

GSK 369796 GSK-369796 GSK369796 N-tert-butyl isoquine N-tert-butylisoquine |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization Research

Strategic Development of Optimized Synthetic Routes for N-tert-Butyl Isoquine (B1199177)

The initial development of N-tert-butyl isoquine, also known as GSK369796, was a collaborative effort involving the University of Liverpool, Medicines for Malaria Venture (MMV), and GlaxoSmithKline (GSK). acs.orgnih.gov The primary goal was to create a molecule with excellent activity against Plasmodium falciparum while overcoming the toxicity issues associated with its parent compound, amodiaquine (B18356). smolecule.comliverpool.ac.uk

Two-Step Synthetic Procedures from Readily Available Precursors

A key achievement in the development of this compound was the establishment of an efficient two-step synthesis from inexpensive and readily available starting materials. nih.govresearchgate.netacs.org This streamlined process involves the initial formation of the quinoline (B57606) scaffold, followed by the introduction of the tert-butyl group. smolecule.com This approach is not only cost-effective but also enhances the scalability of the synthesis for potential large-scale production. smolecule.com The optimized chemistry allows for the production of this novel synthetic quinoline in a straightforward manner. nih.govresearchgate.netacs.org

Scalable Synthesis Protocols for Research Scale Production

While the initial two-step synthesis was a significant advancement, further optimization was necessary to address challenges related to low yields and purity in the key Mannich reaction step. acs.orgacs.org The drug substance showed instability under the initial reaction conditions and was also found to decompose during purification attempts by recrystallization. acs.orgacs.org

Design and Synthesis of this compound Analogues

To explore the structure-activity relationships and identify potential backup compounds, various analogues of this compound have been designed and synthesized. These modifications primarily focus on the aminophenol portion of the molecule, which is associated with the metabolic liabilities of amodiaquine.

Preparation of 4'-Fluoro and 4'-Chloro Amodiaquine Analogues

Based on the understanding of amodiaquine's toxicity, which is linked to its 4'-hydroxy group, researchers synthesized series of analogues where this hydroxyl group was replaced with a hydrogen, fluorine, or chlorine atom. acs.orgnih.govlstmed.ac.ukepa.gov This strategic modification aimed to block the metabolic activation that leads to toxic quinone-imine metabolites. liverpool.ac.uk

The synthesis of these halogenated analogues followed a similar synthetic strategy. nih.govlstmed.ac.ukepa.gov Among the synthesized compounds, 4'-fluoro-N-tert-butylamodiaquine was identified as a promising candidate for further development. acs.orgnih.govlstmed.ac.uk It demonstrated potent activity against both chloroquine-sensitive and resistant parasite strains and exhibited a favorable safety and pharmacokinetic profile. acs.orgnih.govlstmed.ac.uk The 4'-chloro series also showed excellent activity, with the N-tert-butyl analogue being the most potent in its class. acs.org

Table 1: Activity of 4'-Chloro Amodiaquine Analogues Data sourced from The American Chemical Society Publications acs.org

| Compound | Analogue | Activity vs. Chloroquine-Resistant Strain (TM6) | Activity vs. Chloroquine-Sensitive Strain (HB3) |

| 3k | N-tert-butyl | Most Potent | Excellent |

| 3e | --- | Excellent | Excellent |

| 3f | --- | Excellent | Excellent |

| 3j | --- | Excellent | Excellent |

| 3m | --- | Excellent | Excellent |

Synthesis of Dehydroxy Isoquine Derivatives

In a further effort to mitigate toxicity, dehydroxylated derivatives of isoquine and isotebuquine have been prepared and studied. researchgate.net These compounds, lacking the hydroxyl group entirely, have shown promising antimalarial activity in vivo against Plasmodium berghei. acs.orgresearchgate.net The synthesis of these dehydroxy isoquine derivatives starts from corresponding substituted anilines. researchgate.net

Exploration of Mannich Base Chemistry in this compound Synthesis

The Mannich reaction is a cornerstone in the synthesis of this compound and its analogues. smolecule.comnih.gov This reaction is crucial for introducing the aminomethyl side chain. ias.ac.in However, the reaction can be challenging, sometimes leading to low selectivity and the formation of multiple products, including bis-Mannich and tris-Mannich bases. nih.govcore.ac.uk For instance, the Mannich reaction with certain intermediates in the presence of t-butylamine and formaldehyde (B43269) resulted in a complex mixture of five products. core.ac.uk

Despite these challenges, the Mannich reaction remains a versatile tool. ias.ac.in In the synthesis of isotebuquine analogues, a general procedure involves reacting the appropriate precursor with a mixture of tert-butylamine (B42293) and formaldehyde in N,N-dimethylformamide at room temperature for several days. core.ac.uk The resulting product can then be isolated and purified. core.ac.uk Research has shown that mono-Mannich bases are generally more active than their bis-Mannich counterparts. acs.org The instability of this compound during certain Mannich reactions has been noted, highlighting the need for carefully controlled conditions. smolecule.com

Investigation of Chemical Modifications to Enhance Research Desirability

The viability of a chemical compound for in-depth research, particularly for in vivo studies, is heavily dependent on its metabolic characteristics. A desirable compound should exhibit sufficient stability to reach its target and exert its effect, while avoiding metabolic pathways that lead to the formation of reactive species. Research into the N-tert-butyl isoquinoline (B145761) system often involves targeted chemical alterations to address these issues directly.

A significant concern in the development of nitrogen-containing aromatic compounds is their potential bioactivation into reactive metabolites. nih.gov These metabolites are typically electrophilic species that can form covalent bonds with cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govnih.gov Quinone imines, formed via the oxidative metabolism of aminophenols or related structures, are a notable class of such reactive intermediates. nih.govnih.gov The electrophilic nature of quinone imines allows them to react with cellular nucleophiles, which necessitates strategies to prevent their formation. nih.gov

Several rational design strategies are employed to modify the N-tert-butyl isoquinoline scaffold and mitigate the risk of forming these reactive species:

Modification of Precursor Functional Groups: The most direct strategy is to identify and remove or alter the functional groups that are precursors to quinone imines. Aromatic hydroxyl (phenol) or amino (aniline) groups on the isoquinoline ring are common "structural alerts" as they are susceptible to oxidation by cytochrome P450 (CYP) enzymes. blumberginstitute.org Replacing these groups with bioisosteres that are resistant to oxidation is a common approach. pressbooks.pub For instance, a metabolically labile phenolic group might be replaced with a more stable functional group to prevent the initial oxidative step. nedmdg.org

Introduction of Steric Hindrance: The active sites of metabolic enzymes are sterically constrained. Introducing bulky chemical groups, or "steric shields," adjacent to a potential site of metabolic activation can physically block the enzyme's access, thereby slowing or preventing the bioactivation reaction. blumberginstitute.orgrsc.org The strategic placement of a group can protect a vulnerable part of the molecule from enzymatic attack.

Electronic Deactivation of the Aromatic System: The susceptibility of an aromatic ring to oxidation is influenced by its electron density. nih.gov Introducing electron-withdrawing groups (e.g., halogens, nitro groups) to the benzene (B151609) portion of the isoquinoline ring can decrease its electron density. pressbooks.pub This electronic "deactivation" makes the ring less prone to the oxidative metabolism that can initiate the formation of quinone imines. pressbooks.pub

Metabolic Shunting: This strategy involves introducing an alternative, metabolically "softer" spot elsewhere on the molecule. blumberginstitute.org The goal is to redirect the metabolic enzymes to this new site, which is designed to be metabolized via a benign pathway. This shunts metabolism away from the problematic route that would otherwise lead to a reactive metabolite.

The following table summarizes these key mitigation strategies.

Table 1: Strategies to Mitigate Reactive Metabolite Formation

| Strategy | Rationale | Example of Application |

|---|---|---|

| Modification of Precursors | Removes the necessary functional group required for the bioactivation pathway. blumberginstitute.orgnedmdg.org | Replacing a phenolic hydroxyl group with a metabolically stable bioisostere. |

| Steric Hindrance | Physically blocks metabolic enzymes from accessing the site of potential oxidation. blumberginstitute.orgrsc.org | Placing a bulky alkyl group adjacent to a metabolically vulnerable aromatic C-H bond. |

| Electronic Deactivation | Reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism. pressbooks.pub | Incorporating an electron-withdrawing group like fluorine onto the benzene ring of the isoquinoline. |

| Metabolic Shunting | Provides an alternative, preferred site for metabolism that leads to non-toxic products. blumberginstitute.org | Introducing a readily metabolized ester group at a distal position on the molecule. |

Structural Modifications for Improved Metabolic Stability Research

Key research findings in this area include:

Deuteration of the tert-butyl Group: One advanced strategy involves replacing the hydrogen atoms of the tert-butyl group with deuterium, creating a d9-tert-butyl analogue. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference leads to a "deuterium kinetic isotope effect," which can significantly slow the rate of CYP-mediated bond cleavage and thus reduce the rate of metabolism. nih.gov This modification has been shown to increase both in vitro and in vivo metabolic stability, leading to improved oral bioavailability in rat studies. nih.gov

Bioisosteric Replacement of the tert-butyl Group: Another successful approach is to replace the entire tert-butyl group with a bioisostere that is more resistant to oxidative metabolism. nih.gov One such replacement is the trifluoromethylcyclopropyl (Cp-CF₃) group . nih.govhyphadiscovery.com This group lacks the readily abstractable sp³ C-H bonds found in a tert-butyl group, which significantly increases metabolic stability in both in vitro and in vivo models. nih.gov This strategy is particularly effective when metabolism at other parts of the molecule is not a major clearance pathway. hyphadiscovery.com

Modifications to the Isoquinoline Nucleus: The stability of the molecule can also be enhanced by altering the isoquinoline ring system itself. Incorporating sp² nitrogen atoms into aromatic rings can increase metabolic stability. nih.gov This is hypothesized to occur through two mechanisms: the nitrogen atom decreases the electron density of the aromatic carbons, and it can coordinate with the heme iron of CYP enzymes, potentially forming a dead-end complex that inhibits metabolism. nih.gov

The tables below present research data comparing these structural modification strategies.

Table 2: Research on Bioisosteric Replacement of tert-Butyl to Enhance Metabolic Stability

| Compound Type | Key Structural Feature | In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | Rationale for Improved Stability |

|---|---|---|---|

| Parent Compound | tert-butyl group | 63 min nih.gov | Susceptible to CYP-mediated hydroxylation. nih.govhyphadiscovery.com |

| Analogue | Trifluoromethylcyclopropyl (Cp-CF₃) group | 114 min nih.gov | Lacks the sp³ C-H bonds that are vulnerable to metabolic abstraction by CYP enzymes. nih.gov |

Table 3: Research on Deuteration of tert-Butyl Group to Enhance Metabolic Stability

| Compound Type | Key Structural Feature | In Vivo Oral Bioavailability (Rat) | Rationale for Improved Stability |

|---|---|---|---|

| Parent Compound | tert-butyl group | 2-fold lower than analogue nih.gov | C-H bonds are susceptible to CYP-mediated cleavage. nih.gov |

| Analogue | d₉-tert-butyl group | 2-fold higher than parent nih.gov | The stronger C-D bond slows the rate of metabolism due to the kinetic isotope effect. hyphadiscovery.comnih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Antiplasmodial Activity

The antiplasmodial potency of quinoline-based compounds is intricately linked to the specific substitutions on both the quinoline (B57606) core and its side chains.

The quinoline ring system is a privileged scaffold in antimalarial drug discovery. ucsf.edursc.org For the 4-aminoquinoline (B48711) class, specific substitutions on the heterocyclic ring are known to be critical for activity.

The 7-Chloro Group : The 7-chloro substituent on the quinoline ring, as seen in chloroquine (B1663885), is a key feature for antiplasmodial activity. Studies on various 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position enhance efficacy. researchgate.net This substitution pattern is believed to influence the pKa of the quinoline nitrogen, which can affect drug accumulation in the parasite's acidic food vacuole. researchgate.net While many potent analogues retain this feature, research has also explored other substitutions to modulate activity and overcome resistance. ucsf.edu For instance, some studies have found that while the 7-chloroquinoline (B30040) nucleus is common, other substituted quinoline rings can also confer significant activity against drug-resistant strains of Plasmodium falciparum. ucsf.edu

Other Ring Positions : Modifications at positions other than C-7 generally lead to a decrease in activity. who.int However, systematic exploration has shown that while the nature of the basic side chain is often the primary driver of activity against resistant strains, modifications to the quinoline nucleus can still fine-tune potency. ucsf.edu

A summary of the general influence of quinoline ring substitutions on the antiplasmodial activity of 4-aminoquinolines is presented below.

| Position | Type of Substituent | General Impact on Activity | Reference |

| C-7 | Electron-withdrawing (e.g., -Cl) | Generally enhances activity | researchgate.net |

| C-7 | Electron-donating | Generally reduces activity | researchgate.net |

| C-3 | Radical iodination | Decreased activity | mdpi.com |

| C-5, C-6, C-8 | Various | Generally less favorable than C-7 substitution; can lead to weak or inactive compounds | ucsf.edu |

A pivotal modification in the design of N-tert-butyl isoquine (B1199177) was the introduction of a bulky N-tert-butyl group on the side chain. researchgate.netliverpool.ac.uk This was a deliberate strategy to address the shortcomings of its parent compound, amodiaquine (B18356).

Metabolic Stability : The diethylamino side-chain of amodiaquine is susceptible to P450-mediated N-dealkylation, a metabolic pathway that can affect drug exposure and activity. liverpool.ac.uk The sterically hindered N-tert-butyl group was incorporated to block this metabolic route, thereby improving the compound's pharmacokinetic profile. researchgate.netliverpool.ac.uk

Enhanced Potency and Reduced Cross-Resistance : Replacing the diethylamino function with a tert-butyl group has been shown to result in potent antimalarial activity and reduced cross-resistance with chloroquine. researchgate.net The introduction of bulky groups in the side chain of 4-aminoquinolines is a known strategy to overcome chloroquine resistance. researchgate.net Studies on other quinoline classes, such as 8-quinolinamines, have also shown that introducing a bulky tert-butyl group can lead to a pronounced increase in blood schizontocidal activity. nih.gov This enhancement is thought to be related to improved interactions with the biological target, potentially through better inhibition of heme crystallization. nih.gov

Influence of Quinoline Ring Substitutions on Efficacy

Side Chain Modifications and Their Impact on Biological Activity

The side chain of 4-aminoquinolines is a primary determinant of their activity, especially against resistant parasite strains.

N-tert-butyl isoquine was rationally designed as an analogue of amodiaquine to retain its high efficacy while eliminating its associated toxicities. nih.govnih.gov

Amodiaquine (AQ) : Amodiaquine is more potent than chloroquine against many CQ-resistant parasite strains. However, its clinical use is limited by toxicities, including agranulocytosis and hepatotoxicity. researchgate.net This toxicity is linked to the metabolic oxidation of its 4'-hydroxyanilino structure into a reactive quinone-imine intermediate. liverpool.ac.uknih.gov this compound was designed with an interchanged 4'-hydroxyl and 3'-Mannich side-chain function (making it an "isoquine") to block the formation of this toxic metabolite. liverpool.ac.uk

Chloroquine (CQ) : Resistance to chloroquine is widespread and often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov Chemical modifications that increase the bulk of the side chain, as seen in this compound, have been shown to be an effective strategy to overcome this resistance. researchgate.net

The in vitro activity of this compound compared to its parent compounds demonstrates its improved profile, particularly against chloroquine-resistant strains.

| Compound | P. falciparum Strain K1 (CQ-Resistant) IC₅₀ (nM) | P. falciparum Strain 3D7 (CQ-Sensitive) IC₅₀ (nM) | Reference |

| This compound | 13.9 | 11.2 | nih.gov |

| Amodiaquine | 16 | 13 | nih.gov |

| Chloroquine | 311 | 22 | nih.gov |

As the data indicates, this compound maintains the high potency of amodiaquine against both sensitive and resistant strains, while being vastly superior to chloroquine against the resistant K1 strain.

Analysis of Diamine Quinoline Methanols in Plasmodium falciparum Inhibition

Mechanistic Insights from SAR Studies on Bioactivity Profile

The SAR studies provide valuable clues into the mechanism of action of this compound. Like other 4-aminoquinolines, its primary mode of action is believed to be the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov The basic side chain facilitates accumulation of the drug in this acidic organelle.

The key structural modifications in this compound lead to crucial mechanistic advantages:

Overcoming Resistance : The bulky N-tert-butyl group in the side chain is critical for activity against CQ-resistant parasites, suggesting it may circumvent the efflux mechanism mediated by the mutated PfCRT transporter or have an enhanced interaction with heme. researchgate.netnih.gov

Avoiding Metabolic Activation : The "isoquine" arrangement of the phenolic group and the Mannich side chain, combined with the metabolically robust tert-butyl group, was specifically designed to prevent the formation of the toxic quinone-imine metabolite associated with amodiaquine. liverpool.ac.uk This is a prime example of how SAR studies can be used to design drugs with improved safety profiles by eliminating pathways that lead to toxic metabolites.

Heme Interaction : The ability of the quinoline ring to engage in π-π stacking with porphyrin is fundamental to inhibiting heme polymerization. nih.gov The specific substitutions on this compound optimize this interaction while ensuring the molecule reaches its target in sufficient concentrations, even in resistant parasites.

Preclinical Pharmacological Activity Research

In Vitro Antiplasmodial Activity Profiling

The in vitro activity of N-tert-butyl isoquine (B1199177) has been extensively evaluated against various strains of Plasmodium falciparum, the deadliest species of malaria parasite, as well as other Plasmodium species. The compound has shown excellent potency against both drug-sensitive and drug-resistant parasite lines. acs.orgresearchgate.net

N-tert-butyl isoquine has demonstrated potent inhibitory activity against chloroquine-sensitive (CQS) strains of P. falciparum. While specific IC₅₀ values for the D10 and 3D7 strains are not detailed in the provided search results, the literature consistently describes its activity as "excellent". acs.orgresearchgate.netresearchgate.net For context, other novel 4-aminoquinolines have shown low nanomolar inhibitory activity against CQS strains like D10. griffith.edu.au The development of this compound was predicated on its high potency against various parasite strains, including those susceptible to chloroquine (B1663885). acs.orgresearchgate.net

A critical feature of this compound is its potent activity against chloroquine-resistant (CQR) P. falciparum strains, a key factor in its selection as a drug candidate. researchgate.netresearchgate.net Research has shown that chemical modifications to the side chain of 4-aminoquinolines, such as the introduction of a bulky N-tert-butyl group, can overcome chloroquine resistance. researchgate.netresearchgate.net this compound exhibits potent in vitro activity against the chloroquine-resistant K1 strain, with IC₅₀ values reported to be in the range of 11 to 17 nM. researchgate.net This high potency against resistant parasites highlights its potential to address the significant clinical challenge of chloroquine resistance. researchgate.net

Table 1: In Vitro Activity of this compound against Chloroquine-Resistant P. falciparum

| Strain | Resistance Profile | IC₅₀ (nM) |

| K1 | Chloroquine-Resistant | 11 - 17 researchgate.net |

The preclinical assessment of this compound included its evaluation against rodent malaria parasites, such as Plasmodium berghei. acs.orgresearchgate.net These models are crucial for in vivo studies and provide an indication of the compound's broader antiplasmodial spectrum. The compound was selected in part due to its excellent activity against these rodent parasites, which was a precursor to its in vivo efficacy testing. acs.orgresearchgate.netresearchgate.net

Assessment Against Chloroquine-Resistant Plasmodium falciparum Strains (e.g., K1, W2, Dd2)

In Vivo Efficacy Studies in Rodent Malaria Models

Following promising in vitro results, this compound was advanced to in vivo studies using established rodent models of malaria to assess its efficacy in a living organism.

This compound has demonstrated significant efficacy in murine models infected with P. berghei. In the standard 4-day suppressive test, the compound achieved a 50% effective dose (ED₅₀) of 2.8 mg/kg. researchgate.net This potent in vivo activity against a rodent malaria strain confirmed the compound's potential as an effective antimalarial agent and was a key part of its preclinical development program. acs.orgnih.gov

Table 2: In Vivo Efficacy of this compound in P. berghei Model

| Parameter | Value | Model |

| ED₅₀ | 2.8 mg/kg researchgate.net | P. berghei-infected mice |

The preclinical development of this compound involved direct comparisons with established 4-aminoquinoline (B48711) antimalarials, namely chloroquine and amodiaquine (B18356). acs.orgnih.gov this compound was designed as a potential alternative to amodiaquine, aiming to retain high efficacy while circumventing toxicity issues associated with the parent drug. researchgate.netresearchgate.netnih.gov Its in vivo activity was found to be comparable to amodiaquine. researchgate.net For instance, in the Peters 4-day test, amodiaquine has an ED₅₀ of 2.1 mg/kg/day against the P. berghei ANKA strain. researchgate.net The favorable in vivo efficacy of this compound, coupled with its potent activity against resistant strains, established it as a promising lead compound for further development. researchgate.net

Efficacy in Plasmodium berghei-Infected Murine Models

Research into Activity Against Specific Parasite Life Stages (e.g., asexual erythrocytic stages)

Preclinical research has extensively investigated the activity of this compound (also known as GSK369796) against various life stages of the malaria parasite, with a significant focus on the asexual erythrocytic stages responsible for clinical disease. acs.orgresearchgate.netwiley.com The compound, a 4-aminoquinoline, was rationally designed and selected based on its potent activity against Plasmodium falciparum in vitro. acs.orgnih.govresearchgate.net

Studies have demonstrated that this compound is a fast-acting agent effective against all asexual erythrocytic stages of the parasite. nih.govmedcraveonline.com Its potency has been consistently observed across multiple parasite lines, including those resistant to other antimalarial drugs. nih.govplos.org For instance, the compound maintains high potency against chloroquine-resistant strains. nih.govmedcraveonline.comnih.govacs.org Research indicates its IC₅₀ values against a range of P. falciparum strains are between 2 and 10 nM. nih.govplos.org Specifically, against the chloroquine-resistant K1 strain, it demonstrated an EC₅₀ of 13 nM. nih.gov This efficacy against resistant parasites is a key characteristic that distinguished it during its development. smolecule.com

The mechanism of action is believed to be similar to other 4-aminoquinolines like chloroquine and amodiaquine, involving the inhibition of heme detoxification in the parasite's food vacuole. nih.govplos.orgscispace.com However, its chemical structure was specifically designed to overcome certain resistance mechanisms and metabolic issues associated with older drugs in its class. nih.govmedcraveonline.com

Beyond the primary asexual blood stages, research has also explored the compound's effects on other parasite life stages. Notably, studies revealed that this compound can inhibit the exflagellation of P. falciparum male gametes, a critical step in the sexual stage of development that occurs within the mosquito vector. nih.govplos.org At a concentration of 10 µM, it was shown to completely block exflagellation. nih.gov This suggests a potential role for the compound in blocking the transmission of the parasite from human to mosquito. nih.govplos.org

The table below summarizes the in vitro activity of this compound against various Plasmodium falciparum strains.

| Compound | Strain(s) | Assay Type | Measured Activity (IC₅₀/EC₅₀) | Citation |

| This compound | Multiple P. falciparum lines | In vitro | IC₅₀ = 2–10 nM | nih.gov, plos.org |

| This compound | K1 (Chloroquine-resistant) | In vitro | EC₅₀ = 13 nM | nih.gov |

| This compound | Mature Gametocytes (Exflagellation) | In vitro | Total inhibition at 10 µM | nih.gov |

Mechanisms of Antimalarial Action Research

Proposed Molecular Targets and Cellular Pathways of N-tert-Butyl Isoquine (B1199177)

The antimalarial activity of N-tert-butyl isoquine is believed to be centered within the acidic digestive vacuole of the malaria parasite, a critical organelle for the parasite's survival. smolecule.comresearchgate.net

A primary mechanism of action for 4-aminoquinoline (B48711) drugs is the inhibition of hemozoin formation. nih.gov During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme (ferriprotoporphyrin IX or Fe(III)PPIX). researchgate.netnih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov

This compound, like chloroquine (B1663885), is thought to interfere with this detoxification process. smolecule.comcbijournal.com It is proposed that the compound accumulates in the parasite's digestive vacuole and binds to Fe(III)PPIX, preventing its polymerization into hemozoin. researchgate.netresearchgate.net This leads to a buildup of toxic heme, which ultimately results in the parasite's death. researchgate.netnih.gov The interaction between quinoline (B57606) antimalarials and Fe(III)PPIX is a key area of study, with research indicating that the association of these drugs with the metalloporphyrin is a critical step in their antimalarial effect. researchgate.net

The acidic environment of the parasite's digestive vacuole plays a crucial role in the action of 4-aminoquinolines. researchgate.netresearchgate.net As weak bases, these compounds become protonated and trapped within this acidic compartment, leading to high local concentrations. researchgate.netresearchgate.net this compound, with its chloroquinoline core, is expected to exhibit a similar affinity for the parasite's digestive vacuole, thereby concentrating its activity where it is most effective. smolecule.com

Interaction with Heme Polymerization and Ferriprotoporphyrin IX

Differential Mechanisms of Action Compared to Amodiaquine (B18356) and Chloroquine

While sharing a common 4-aminoquinoline scaffold and a primary mechanism of inhibiting heme polymerization, this compound was specifically designed to overcome some of the liabilities associated with chloroquine and amodiaquine. nih.govmedcraveonline.com

Amodiaquine's clinical use has been limited by toxic side effects, such as agranulocytosis and hepatotoxicity, which are linked to the formation of a reactive quinone-imine metabolite. medcraveonline.comresearchgate.net The structure of this compound, with its interchanged hydroxyl and Mannich side-chain positions and the presence of a tert-butyl group, was rationally designed to prevent the formation of this toxic metabolite. liverpool.ac.uk Furthermore, the tert-butyl group enhances metabolic stability, a key improvement over amodiaquine. tandfonline.com

Compared to chloroquine, this compound demonstrates improved efficacy against chloroquine-resistant strains of Plasmodium falciparum. smolecule.commedcraveonline.com This suggests that while their primary target is the same, this compound may interact with it in a way that circumvents the common resistance mechanisms that affect chloroquine.

Table 1: Comparative Antimalarial Activity (IC50 in nM)

| Compound | Chloroquine-Susceptible Strains | Chloroquine-Resistant Strains |

|---|---|---|

| This compound | - | 11-17 tandfonline.com |

| Chloroquine | - | - |

| Amodiaquine | 8 researchgate.net | - |

| Isoquine | 9 researchgate.net | - |

Research into Activity Against Drug-Resistant Parasite Mechanisms

A significant advantage of this compound is its potent activity against parasite strains that have developed resistance to other antimalarials. researchgate.net

Mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein are the primary cause of chloroquine resistance. medcraveonline.comnih.gov These mutations, particularly the K76T mutation, are thought to reduce the accumulation of chloroquine in the parasite's digestive vacuole. researchgate.netmedcraveonline.com

This compound has been shown to be effective against chloroquine-resistant strains, indicating that it can overcome the effects of PfCRT mutations. medcraveonline.comtandfonline.com While the precise mechanism for this is still under investigation, it is hypothesized that the structural modifications in this compound allow it to either evade recognition by the mutated transporter or to accumulate in the digestive vacuole through an alternative pathway. nih.govmedcraveonline.com Research on the related compound isoquine shows that while its activity is influenced by PfCRT mutations, it remains highly potent against resistant parasites. researchgate.netoup.com

Crucially, research indicates a lack of cross-resistance between this compound and other classes of antimalarial drugs, such as artemisinin (B1665778) derivatives. researchgate.net This is a significant finding, as artemisinin-based combination therapies are the current frontline treatment for malaria, and the emergence of resistance to these drugs is a major public health concern. The distinct mode of action of this compound suggests it could be a valuable partner drug in future combination therapies. researchgate.net Studies on the related compound isoquine also showed no cross-resistance with lumefantrine (B1675429) and dihydroartemisinin. oup.com

Drug Resistance Studies and Mitigation Strategies

Research on the Efficacy of N-tert-Butyl Isoquine (B1199177) Against Resistant Strains

N-tert-butyl isoquine has demonstrated potent activity against chloroquine-resistant (CQ-resistant) strains of P. falciparum. tandfonline.commedcraveonline.com In vitro studies have shown that it is effective against various parasite lines, including those with established resistance to chloroquine (B1663885). plos.org Research indicates that this compound maintains its potency against chloroquine-resistant parasites, a critical feature for a new antimalarial candidate. plos.org

The compound has shown significant activity against field isolates from various regions, including Thailand, Rwanda, and Kenya. researchgate.net Laboratory studies reported IC₅₀ values (the concentration of a drug that inhibits 50% of parasite growth) against CQ-resistant strains ranging from 11 to 17 nM. tandfonline.com This potency is comparable to amodiaquine (B18356), another 4-aminoquinoline (B48711) effective against many CQ-resistant strains. medcraveonline.com A study on clinical isolates from Kenya reported a median IC₅₀ for the related compound isoquine of 9 nM, compared to 56 nM for chloroquine, highlighting its high activity against field isolates. researchgate.netoup.com this compound and its analogues have proven promising in animal models of malaria. oup.com

Table 1: Comparative In Vitro Activity (IC₅₀, nM) Against P. falciparum Field Isolates

| Compound | Median IC₅₀ (nM) |

|---|---|

| Isoquine | 9 researchgate.netoup.com |

| Chloroquine | 56 researchgate.netoup.com |

| Amodiaquine | 8 researchgate.netoup.com |

| Desethylamodiaquine | 10 researchgate.netoup.com |

| Lumefantrine (B1675429) | 69 researchgate.netoup.com |

| Dihydroartemisinin | 1 researchgate.netoup.com |

Data derived from studies on Kenyan clinical isolates for the related compound isoquine. researchgate.netoup.com

Resistance to chloroquine and other 4-aminoquinolines is primarily associated with mutations in the P. falciparum chloroquine resistance transporter gene (pfcrt) and, to a lesser extent, the P. falciparum multidrug resistance gene 1 (pfmdr1). oup.comnih.gov

Research on the related compound isoquine has shown that its activity is correlated with polymorphisms in pfcrt at codon 76. researchgate.netoup.com However, even with this correlation, isoquine remains highly active against chloroquine-resistant parasites that carry the mutant pfcrt allele. oup.com Importantly, no significant correlation was found between isoquine's activity and polymorphisms in pfmdr1 at codon 86, a mutation linked to amodiaquine resistance. researchgate.netoup.com This suggests that while there is a relationship with the primary chloroquine resistance determinant, this compound and its analogues can largely overcome this resistance mechanism. oup.com The lack of strong association with pfmdr1 mutations is a favorable characteristic, potentially reducing the likelihood of cross-resistance with drugs like amodiaquine. oup.com

Activity Against Field Isolates of Plasmodium falciparum

Design Principles for Overcoming Established Antimalarial Resistance

This compound was rationally designed to overcome the known mechanisms of resistance to 4-aminoquinolines. researchgate.net Amodiaquine, while effective against many CQ-resistant strains, is associated with toxicity due to the formation of a reactive quinone-imine metabolite. medcraveonline.comoup.com The design of this compound, an isomer of amodiaquine, involves repositioning the hydroxyl and Mannich side-chain on the aniline (B41778) ring. oup.comliverpool.ac.uk This structural change is intended to block the metabolic pathway that leads to the toxic quinone-imine, a strategy to improve the safety profile while retaining antimalarial efficacy. medcraveonline.comoup.com

Furthermore, the introduction of a bulky N-tert-butyl group on the side chain enhances metabolic stability and is a feature known to help overcome CQ resistance. tandfonline.comliverpool.ac.uknih.gov This modification prevents P450 dealkylation, a metabolic process that can reduce efficacy against resistant strains. liverpool.ac.uknih.gov The unique structure is believed to allow the compound to bypass some of the resistance mechanisms that affect older antimalarials like chloroquine. smolecule.com

A key goal in the development of new antimalarials is to avoid cross-resistance with existing drugs. The design of this compound incorporates features aimed at minimizing this risk. By creating a molecule that is structurally distinct from amodiaquine at the site of metabolic activation, the potential for shared resistance pathways is reduced. oup.comliverpool.ac.uk

Studies on the related compound isoquine show it retains potency against parasites with reduced susceptibility to both chloroquine and desethylamodiaquine. oup.com Furthermore, no cross-resistance was observed with lumefantrine or dihydroartemisinin, suggesting it could be a viable partner drug in combination therapies. oup.com The finding that pfmdr1 codon 86 mutations, which affect amodiaquine activity, have a less pronounced effect on isoquine is a positive indicator for avoiding cross-resistance. researchgate.netoup.com

Rational Approach to Circumvent Chloroquine Resistance Mechanisms

Role of this compound in Future Antimalarial Combination Therapies Research

The potent activity of this compound against resistant strains and its distinct resistance profile make it a candidate for use in combination therapies. plos.org Artemisinin-based combination therapies (ACTs) are the current standard of care, but emerging artemisinin (B1665778) resistance necessitates the development of new partner drugs. medcraveonline.com

This compound's efficacy against CQ-resistant parasites and its lack of cross-resistance with drugs like lumefantrine suggest it could be a valuable component in future ACTs or other combination regimens. plos.orgoup.com Its mechanism, which involves inhibiting hemozoin formation similarly to other 4-aminoquinolines, provides a well-understood foundation for pairing it with drugs that have different targets. smolecule.com The development of hybrid molecules, covalently linking two pharmacophores, is an area of active research, and the 4-aminoquinoline scaffold of this compound could serve as a basis for such future drug candidates. nih.gov Although its own development was discontinued, the principles learned from this compound continue to inform the design of new antimalarials intended for combination use. medcraveonline.com

Advanced Research Methodologies and Theoretical Investigations

Application of Computational Chemistry in N-tert-butyl Isoquine (B1199177) Research

Computational chemistry serves as a foundational tool in the study of N-tert-butyl isoquine (NTBISQ), also known as GSK369796, and related 4-aminoquinolines. derpharmachemica.com These theoretical approaches provide critical insights that pave the way for in vitro and in vivo validation. derpharmachemica.com The rational design of NTBISQ was heavily based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations derived from computational modeling. tandfonline.comresearchgate.netnih.gov

Molecular modeling and docking simulations are crucial for predicting how this compound and its analogues interact with biological targets. mdpi.com These computational methods have been employed to study the binding of 4-aminoquinolines to targets such as heme and the mitochondrial bc1 complex. nih.govoregonstate.eduresearchgate.net For instance, molecular docking simulations using software like Autodock have been performed to investigate the interactions between amodiaquine (B18356) analogues and the heme group, a known target for this class of compounds. researchgate.netmdpi.com These studies often reveal key interactions, such as a charged-assisted hydrogen bond between the protonated quinoline (B57606) ring and the carboxylate group of heme. researchgate.net The primary goal of these simulations is to correlate the predicted binding affinity (docking energy) with observed biological activity, thereby guiding the synthesis of more potent compounds. researchgate.netrsc.org

Table 1: Representative Molecular Docking Data for 4-Aminoquinoline (B48711) Analogues

This table provides illustrative data based on findings for the 4-aminoquinoline class to which this compound belongs. Specific energy values can vary based on the exact analogue, software, and force field used.

| Compound Class | Target | Docking Software | Predicted Interaction | Representative Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 4-Aminoquinoline Analogues | Heme | Autodock | π-π stacking, Hydrogen bonding | -7.0 to -9.5 |

| 4-Aminoquinoline Analogues | P. falciparum DHFR-TS | Autodock | Active site binding | -8.5 to -10.0 |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a predictive modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For 4-aminoquinoline derivatives, QSAR studies are performed by calculating a variety of molecular descriptors, which quantify constitutional, topological, geometrical, electrostatic, and quantum-chemical features of the molecules. researchgate.netlibretexts.org

The process involves selecting the most relevant descriptors, often with the aid of genetic algorithms, and then using methods like multiple linear regression (MLR) to build a predictive model. researchgate.net This model can then be used to estimate the activity of newly designed compounds before they are synthesized, saving time and resources. Such analyses have been applied to datasets of amodiaquine analogues to understand how structural features influence their antiparasitic activity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution and intrinsic reactivity of molecules like this compound. derpharmachemica.comtandfonline.com An MEP map is generated on the molecule's van der Waals surface, indicating regions of positive and negative electrostatic potential. tandfonline.com These maps function as an "interaction pharmacophore," highlighting areas likely to engage in electrostatic interactions with a biological target. derpharmachemica.comtandfonline.com

Regions of negative potential (typically colored red or yellow) are nucleophilic and act as hydrogen-bond acceptors, while regions of positive potential (colored blue) are electrophilic and serve as hydrogen-bond donors. tandfonline.com For this compound, MEP profiles were generated using SPARTAN software based on its DFT-optimized geometry to understand its reactive nature and how it might be recognized by a target receptor at a distance. tandfonline.com

The development of this compound is a prime example of rational drug design, a concept closely related to de novo design. researchgate.netnih.govfiveable.me NTBISQ was intentionally engineered to overcome the metabolic liabilities of its parent compound, amodiaquine. masterorganicchemistry.com Amodiaquine can be metabolized to a toxic quinone imine intermediate, but the strategic placement of the side chain in isoquine and the addition of a metabolically stable N-tert-butyl group in NTBISQ were designed to block this toxic pathway and prevent P450 dealkylation. fiveable.memasterorganicchemistry.com This approach, where a molecule is built or modified based on a known pharmacophore to optimize its properties, is a cornerstone of modern medicinal chemistry. researchgate.net Further work has focused on designing analogues of NTBISQ, such as 4'-fluoro and 4'-chloro derivatives, to identify suitable "back-up" compounds with potentially improved profiles. bhu.ac.in

Molecular Electrostatic Potential (MEP) Mapping in Understanding Reactivity and Binding

Spectroscopic and Chromatographic Techniques in Research Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of newly synthesized compounds like this compound and its analogues. researchgate.netrsc.org Both ¹H (proton) and ¹³C (carbon) NMR are used to confirm the molecular structure by providing detailed information about the chemical environment of each atom. researchgate.net For this compound, ¹H NMR would confirm the presence of the aromatic protons on the quinoline ring system, the protons of the side chain, and the highly characteristic singlet for the nine equivalent protons of the tert-butyl group. fiveable.mechemicalbook.com ¹³C NMR provides complementary data, showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the tert-butyl group. nih.govmasterorganicchemistry.com This technique is fundamental in confirming the identity and purity of the final compound and any intermediates or metabolites. researchgate.netresearchgate.net

Table 2: Representative Predicted NMR Chemical Shifts (δ) for this compound

These values are predicted based on typical chemical shift ranges for the constituent functional groups and may vary depending on the solvent and experimental conditions.

| Atom Type | Structural Moiety | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Quinoline Aromatic Protons | 6.5 - 8.5 | Doublet, Multiplet |

| ¹H | Side-chain Protons (e.g., -CH₂-) | 2.5 - 4.5 | Multiplet, Triplet |

| ¹H | Amine Proton (-NH-) | 5.0 - 7.0 | Broad Singlet |

| ¹H | tert-Butyl Protons (-C(CH₃)₃) | 1.0 - 1.6 | Singlet |

| ¹³C | Quinoline Aromatic Carbons | 98 - 153 | - |

| ¹³C | Side-chain Carbons | 35 - 60 | - |

| ¹³C | tert-Butyl Quaternary Carbon | 50 - 60 | - |

Mass Spectrometry (MS) in Identifying Metabolic Pathways and Derivatives

Mass spectrometry (MS) has been a important tool in elucidating the metabolic fate of this compound (GSK369796), a rationally designed 4-aminoquinoline antimalarial. acs.orgnih.gov Studies utilizing MS have revealed key metabolic pathways, contrasting significantly with its analogue, amodiaquine.

Following administration of radiolabeled ([3H]) this compound to rats, analysis of bile and urine using positive-ion electrospray mass spectrometry identified a major metabolite. liverpool.ac.uk This metabolite was characterized as the phenolic O-glucuronide of this compound, with a corresponding m/z of 532. liverpool.ac.uk This indicates that this compound undergoes direct phase II metabolism via glucuronidation. liverpool.ac.uk This metabolic pathway is notably different from that of amodiaquine, which is known to undergo phase II conjugation with glutathione. liverpool.ac.uk The introduction of the N-tert-butyl group was a deliberate design strategy to enhance metabolic stability and was expected to improve its metabolic profile and oral bioavailability. researchgate.net This modification successfully prevents P450 dealkylation, a common metabolic route for related compounds. liverpool.ac.uk

The preference for glucuronidation of this compound over other pathways has been investigated through molecular modeling. These studies suggest that at neutral pH, the 3'-hydroxy group of the isoquine structure is more nucleophilic than the 4'-hydroxy group of the amodiaquine structure. This increased nucleophilicity facilitates the attack on glucuronic acid, making direct glucuronidation a more favorable metabolic route for this compound. liverpool.ac.uk

In contrast to the extensive metabolism observed with other 4-aminoquinoline derivatives, such as the formation of side-chain carboxylic acid analogues, the primary metabolic pathway for this compound in rats appears to be direct glucuronidation. liverpool.ac.uk This streamlined metabolism, identified through mass spectrometric analysis, was a key feature in its design to create a more stable and effective antimalarial agent.

In Vitro Assay Development for Antimalarial Activity and Mechanism Research

The evaluation of this compound's antimalarial efficacy and the investigation of its mechanism of action have been heavily reliant on the development and application of specific in vitro assays. These assays are crucial for determining the compound's potency against Plasmodium falciparum and for understanding how it exerts its parasiticidal effects.

Parasite Growth Inhibition Assays

The in vitro activity of this compound against P. falciparum has been extensively evaluated using various parasite growth inhibition assays. These assays typically involve culturing the parasite in the presence of serial dilutions of the compound to determine the concentration that inhibits parasite growth by 50% (IC50).

This compound has demonstrated excellent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. acs.orgnih.gov Studies have reported potent activity, with IC50 values often in the low nanomolar range. oup.comcuny.edu For instance, against chloroquine-resistant strains, IC50 values have been observed to be as low as 7.5 nM. cuny.edu The median IC50 against clinical isolates from Kenya was found to be 9 nM. oup.com

The methodologies for these assays often involve maintaining asynchronous or synchronized parasite cultures (e.g., using D-sorbitol treatment to obtain ring-stage parasites) in RPMI 1640 medium supplemented with human serum and red blood cells. scispace.commdpi.com Parasite growth is then quantified using various techniques, including:

Microscopy: Giemsa- or JSB-stained blood smears are used to visually count the number of parasitized red blood cells. scispace.com

Spectrophotometry: The activity of parasite-specific enzymes, such as parasite lactate (B86563) dehydrogenase (pLDH), is measured. mdpi.com

Fluorimetry/Colorimetry: The incorporation of fluorescent dyes (like PicoGreen) or colorimetric reagents that bind to parasite DNA is quantified.

The results from these assays have consistently positioned this compound as a potent antimalarial agent in vitro, warranting its further development. oup.com

Beta-Hematin Inhibition Assays

A primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into an inert crystalline form called hemozoin, or beta-hematin. Inhibition of this process leads to the accumulation of toxic free heme, which kills the parasite.

The ability of this compound to inhibit beta-hematin formation has been assessed using various in vitro assays. mdpi.com These assays typically monitor the conversion of hemin (B1673052) (the oxidized form of heme) into beta-hematin in the presence of the test compound. The inhibition is often quantified by measuring the amount of remaining soluble heme or the amount of beta-hematin formed.

Several methods are employed for this purpose:

Pyridine-Ferrochrome Method: This colorimetric assay relies on the formation of a low-spin complex between pyridine (B92270) and hematin, which can be quantified spectrophotometrically. researchgate.net

Detergent-Mediated Assays: Non-ionic detergents like NP-40 are used to facilitate beta-hematin formation in a cell-free system. researchgate.net

Infrared Spectroscopy: The formation of beta-hematin can be confirmed and quantified by characteristic peaks in the infrared spectrum. mdpi.com

Studies have shown that this compound, similar to chloroquine (B1663885) and amodiaquine, effectively inhibits hemozoin formation. smolecule.com This confirms that its mechanism of action is consistent with that of other 4-aminoquinoline antimalarials. smolecule.com The data from these assays, combined with parasite growth inhibition data, provide a comprehensive understanding of the compound's antimalarial properties.

Below is a table summarizing the in vitro activity of this compound and comparator drugs against P. falciparum.

| Compound | Strain/Isolate | IC50 (nM) | Reference |

| This compound | Kenyan clinical isolates (median) | 9 | oup.com |

| Chloroquine | Kenyan clinical isolates (median) | 56 | oup.com |

| Amodiaquine | Kenyan clinical isolates (median) | 8 | oup.com |

| Desethylamodiaquine | Kenyan clinical isolates (median) | 10 | oup.com |

| Lumefantrine (B1675429) | Kenyan clinical isolates (median) | 69 | oup.com |

| Dihydroartemisinin | Kenyan clinical isolates (median) | 1 | oup.com |

| This compound | K14 (CQ-resistant) | 7.5 | cuny.edu |

Concluding Perspectives and Future Research Directions

Unexplored Chemical Space for N-tert-Butyl Isoquine (B1199177) Derivatives

The development of N-tert-butyl isoquine (GSK369796) was a rational step to mitigate the toxicity issues associated with amodiaquine (B18356), a potent 4-aminoquinoline (B48711) antimalarial. nih.govnih.govacs.org Amodiaquine's toxicity is linked to the bioactivation of its 4'-hydroxy group into a reactive quinoneimine metabolite. scispace.comfrontiersin.orgplos.org By replacing this group, this compound was designed to prevent the formation of this toxic metabolite. nih.govresearchgate.net

While this was a significant advancement, a vast chemical space around the this compound scaffold remains underexplored. nih.gov Structure-activity relationship (SAR) studies have shown that considerable variations in the side chain of 4-aminoquinolines are possible while retaining antimalarial activity. scispace.com This presents a significant opportunity for further medicinal chemistry exploration.

Future research could focus on several key areas of modification:

Side Chain Alterations: Systematic modifications of the N-tert-butyl group could be explored to optimize potency and pharmacokinetic properties. Introducing different bulky alkyl or cycloalkyl groups could influence metabolic stability and tissue distribution. scispace.comnih.gov

Quinoline (B57606) Core Modifications: While the 7-chloroquinoline (B30040) core is crucial for activity, substitutions at other positions on the quinoline ring could be investigated to enhance efficacy against resistant strains.

Linker Modifications: The nature and length of the linker connecting the quinoline core and the side chain can impact activity. tandfonline.com Exploring different linker types, such as those incorporating heteroatoms or rigid moieties, could lead to novel derivatives with improved profiles.

A rational approach to exploring this chemical space, guided by computational modeling and a deep understanding of SAR, could unveil new derivatives with superior efficacy and an improved resistance profile. nih.govnih.govresearchgate.net The table below summarizes key structural features and their potential for modification.

| Structural Moiety | Current Feature in this compound | Potential Modifications for Future Research | Rationale |

| Quinoline Core | 7-Chloroquinoline | Substitutions at positions 2, 3, 5, 6, 8 | To enhance activity against resistant strains and modulate physicochemical properties. |

| Side Chain Amine | N-tert-butyl | Other bulky alkyl groups, cycloalkyl groups, heterocyclic rings | To optimize metabolic stability, reduce potential for dealkylation, and influence pharmacokinetic profile. |

| Linker | Aminomethylphenol-derived | Varying linker length, introducing rigidity or flexibility, incorporating heteroatoms | To fine-tune the spatial orientation of the quinoline and side chain for optimal target interaction. |

Integration with Emerging Antimalarial Drug Discovery Paradigms

The landscape of antimalarial drug discovery is continually evolving, with new paradigms emerging to tackle the challenge of drug resistance. acs.orgnih.govnih.gov this compound and its future derivatives can be integrated into these modern approaches.

Phenotypic screening against various life-cycle stages of the Plasmodium parasite is a powerful tool for identifying compounds with novel mechanisms of action. acs.orgnih.gov Screening libraries of this compound derivatives against liver stages, gametocytes, and mosquito stages could reveal multi-stage activity, a highly desirable attribute for drugs aimed at malaria eradication. plos.org

Target-based drug discovery is another crucial paradigm. While the primary mechanism of 4-aminoquinolines involves the inhibition of hemozoin formation, identifying other potential targets could open new avenues for development. nih.govplos.org Investigating the interaction of this compound derivatives with other parasite proteins could lead to the development of compounds with dual modes of action, potentially delaying the onset of resistance.

Furthermore, the concept of target product profiles (TPPs) provides a framework for goal-oriented drug discovery. nih.gov Future research on this compound derivatives should be guided by TPPs that prioritize attributes like single-dose efficacy, activity against a broad range of resistant strains, and transmission-blocking potential.

Potential for Hybrid Molecule Development and Novel Delivery Systems Research

The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy to combat drug resistance. nih.govscielo.brnih.gov The this compound scaffold is an excellent candidate for creating hybrid molecules.

Hybrids with Artemisinin (B1665778) Derivatives: Combining the fast-acting, potent artemisinin pharmacophore with the longer-acting 4-aminoquinoline scaffold could result in a single molecule with both rapid parasite clearance and post-treatment prophylactic effects.

Hybrids with Other Antimalarial Scaffolds: Hybridization with other classes of antimalarials, such as those targeting different pathways (e.g., folate synthesis inhibitors), could lead to compounds with multiple mechanisms of action, making them less susceptible to resistance. researchgate.net For instance, a hybrid of this compound and a dihydrofolate reductase inhibitor could be a powerful combination. nih.gov

Research into novel drug delivery systems also holds significant potential. Encapsulating this compound or its derivatives in nanoparticles or liposomes could improve their pharmacokinetic properties, enhance tissue targeting to the liver and red blood cells, and potentially reduce any off-target effects.

Collaborative Research Frameworks for Advancing 4-Aminoquinoline Research

The development of this compound itself was a product of a successful public-private partnership involving academia, the Medicines for Malaria Venture (MMV), and GlaxoSmithKline (GSK). nih.govacs.orgtandfonline.com This collaborative model has proven to be instrumental in advancing antimalarial drug discovery. nih.gov

Future progress in 4-aminoquinoline research will heavily rely on strengthening and expanding such collaborative frameworks. These collaborations can facilitate:

Sharing of Compound Libraries: Open-source sharing of diverse 4-aminoquinoline libraries among research institutions can accelerate the identification of new lead compounds.

Access to Screening Platforms: Collaborative networks can provide broader access to specialized high-throughput screening platforms for assessing activity against different parasite stages and resistant strains. nih.gov

Integrated Data Analysis: Combining preclinical and clinical data from various studies within a collaborative framework can provide a more comprehensive understanding of the structure-activity-toxicity-resistance relationships of 4-aminoquinolines.

Global Health Partnerships: Engaging with global health organizations and funding bodies is crucial for translating promising research findings into affordable and accessible medicines for populations in malaria-endemic regions. sciforschenonline.org

By fostering a collaborative and open research environment, the scientific community can collectively build upon the foundation laid by this compound and continue to innovate in the vital field of 4-aminoquinoline antimalarial drug discovery.

Q & A

Basic Research Questions

Q. What are the primary therapeutic applications of N-tert-butyl isoquine, and how do its mechanisms differ from classical 4-aminoquinoline antimalarials?

- This compound (GSK369796) is a synthetic 4-aminoquinoline derivative optimized for antimalarial activity. Unlike chloroquine, it incorporates a tert-butyl group to reduce metabolic degradation and enhance pharmacokinetic stability . Its mechanism involves heme detoxification inhibition in Plasmodium parasites, but with reduced cytotoxicity due to structural modifications . Comparative studies with amodiaquine analogs highlight improved resistance profiles in vitro (IC₅₀: 8–15 nM against CQ-resistant strains) .

Q. What synthetic strategies are employed to optimize the yield and purity of this compound?

- Scalable synthesis involves Friedel-Crafts alkylation of isoquinoline precursors followed by tert-butyl group introduction via nucleophilic substitution . Key steps include chromatographic purification (e.g., silica gel column) and spectroscopic validation (¹H/¹³C NMR, LC-MS) to ensure >98% purity. Process optimization addresses challenges like byproduct formation during tert-butyl bromide reactions .

Q. Which analytical methods are most effective for quantifying this compound in biological matrices?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for plasma and tissue analysis. Sample preparation often uses solid-phase extraction (SPE) to achieve recovery rates >85% . GC/MS is less common due to the compound’s thermal instability .

Advanced Research Questions

Q. How do resistance mechanisms in Plasmodium falciparum impact the efficacy of this compound, and what experimental models validate these findings?

- Resistance is linked to mutations in the PfCRT transporter, but this compound shows lower susceptibility to these mutations compared to chloroquine. In vitro assays using SYBR Green fluorescence and in vivo murine models (e.g., P. berghei-infected mice) demonstrate ED₉₀ values of 3–5 mg/kg, confirming retained efficacy . Cross-resistance studies with artemisinin derivatives are ongoing .

Q. How can contradictory data on this compound’s oxidative stability be resolved in formulation studies?

- Discrepancies arise from solvent-dependent degradation (e.g., accelerated oxidation in aqueous vs. lipid-based matrices). Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts shelf-life under varying conditions. Antioxidants like BHT (butylated hydroxytoluene) are added to formulations to mitigate degradation .

Q. What methodologies are critical for comparative efficacy studies between this compound and next-generation antimalarials?

- Head-to-head trials require standardized in vitro assays (e.g., lactate dehydrogenase inhibition) and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling. Dose-response curves and Hill coefficients are analyzed using nonlinear regression (e.g., GraphPad Prism). Meta-analyses of clinical trial data (Phase I/II) are prioritized for cross-study validation .

Q. How can preclinical toxicology assessments of this compound be designed to address hepatotoxicity concerns?

- Hepatic safety is evaluated via:

- In vitro: CYP450 inhibition assays (e.g., CYP3A4/2D6).

- In vivo: Histopathological analysis of liver tissue in rodent models after 28-day repeated dosing.

- Computational: QSAR models to predict metabolite reactivity. Ames tests confirm non-mutagenicity .

Q. What computational approaches best predict the stereochemical outcomes of this compound derivatives in catalytic reactions?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in dearomatization reactions. Molecular docking (AutoDock Vina) predicts binding affinities to heme targets. Anion-binding interactions, critical for enantioselectivity, are validated via crystallography .

Methodological Guidelines

- Experimental Design: Use orthogonal assays (e.g., fluorescence-based and radiolabeled uptake studies) to validate antimalarial activity .

- Data Interpretation: Apply CONSORT guidelines for preclinical data reporting, emphasizing effect sizes over p-values .

- Literature Review: Prioritize primary sources from Journal of Medicinal Chemistry and Malaria Journal; exclude non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.